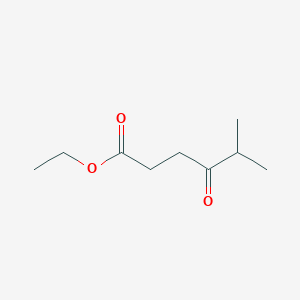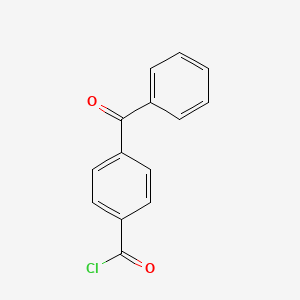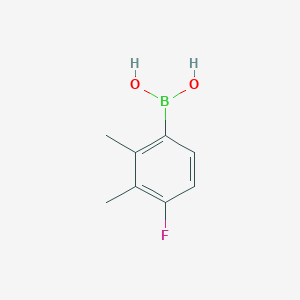
(4-Fluoro-2,3-dimethylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Fluoro-2,3-dimethylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H10BFO2 . It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-2,3-dimethylphenyl)boronic acid” consists of a phenyl ring substituted with fluorine, boronic acid, and two methyl groups .Chemical Reactions Analysis
“(4-Fluoro-2,3-dimethylphenyl)boronic acid” can participate in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also be used in Suzuki coupling reactions .Physical And Chemical Properties Analysis
“(4-Fluoro-2,3-dimethylphenyl)boronic acid” is a solid compound with a molecular weight of 167.98 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Influence on Properties of Phenylboronic Compounds
Research has shown that fluorine substituents significantly impact the properties of phenylboronic compounds. Fluoro-substituted boronic acids, such as (4-Fluoro-2,3-dimethylphenyl)boronic acid, exhibit distinct Lewis acidity due to the electron-withdrawing character of fluorine atoms. These properties are pivotal for applications in organic synthesis, materials’ chemistry, and biological applications. The study by Gozdalik, Adamczyk-Woźniak, and Sporzyński (2017) delves into these aspects, highlighting how these compounds' structural and spectroscopic properties underpin their utility in various scientific domains (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Sensing Applications
Boronic acid derivatives have been extensively studied for their sensing capabilities, especially for detecting fluoride ions and biological substances. A study by Wade and Gabbaï (2009) demonstrates the colorimetric turn-on sensing of fluoride ions in water/chloroform mixtures by pyridinium boranes, a category to which fluoro-substituted phenylboronic acids contribute (Wade & Gabbaï, 2009). Similarly, fluorescent probes for fluoride using boronic acids have been developed, leveraging the interaction between the boronic acid group and fluoride ions for sensing applications (Dicesare & Lakowicz, 2002).
Synthetic Potentials and Applications
Fluorous boronates and their applications in organic synthesis have been explored, showing how fluorous-phase techniques can enhance synthesis processes. Huang, Chen, and Qing (2003) discuss the preparation and synthetic potential of fluorous boronates, indicating the broad applicability of these compounds in chemical synthesis (Huang, Chen, & Qing, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
(4-fluoro-2,3-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACGHVGDEQRIFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514405 |
Source


|
| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2,3-dimethylphenyl)boronic acid | |
CAS RN |
211495-31-7 |
Source


|
| Record name | B-(4-Fluoro-2,3-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211495-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


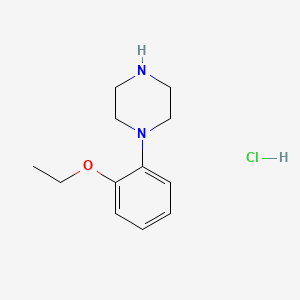
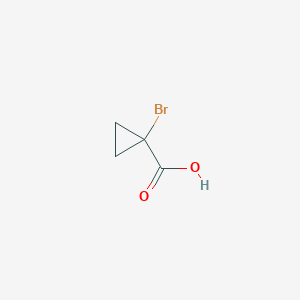

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)
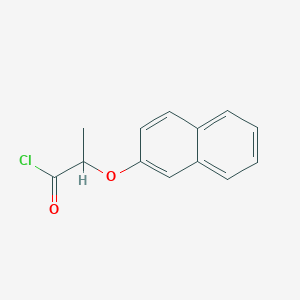
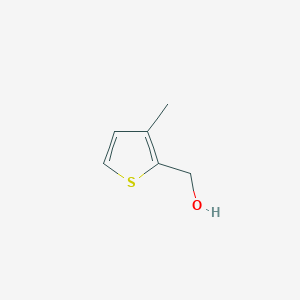
![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)
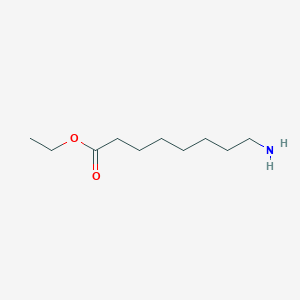
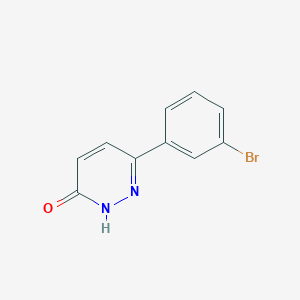
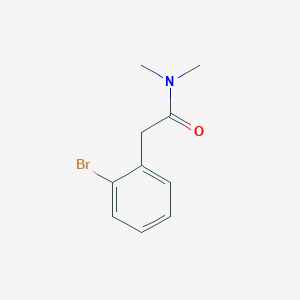
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
